1,3-Benzothiazole-6,7-diamine hydrochloride
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Overview
Description
1,3-Benzothiazole-6,7-diamine hydrochloride is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins involved in the survival and replication of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or survival of the pathogen .
Biochemical Pathways
Benzothiazole derivatives have been associated with the inhibition of key enzymes in the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth or survival of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . They have been reported to exhibit antibacterial, antifungal, antioxidant, antimicrobial, and antiproliferative activities .
Cellular Effects
Benzothiazole derivatives have been reported to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been found to interact with various biomolecules and exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazole-6,7-diamine hydrochloride can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with aromatic aldehydes in the presence of an oxidizing agent. This reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and is often catalyzed by iodine or other catalysts .
Another method involves the use of microwave irradiation to accelerate the condensation of 2-aminothiophenol and aromatic aldehydes in an ionic liquid medium. This method is efficient and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-6,7-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
1,3-Benzothiazole-6,7-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Benzothiazole-6,7-diamine hydrochloride can be compared with other benzothiazole derivatives, such as:
2-Amino-6-thiocyanatobenzothiazole: Known for its antimicrobial properties.
2-Arylbenzothiazoles: Widely studied for their anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzothiazole derivatives.
Properties
IUPAC Name |
1,3-benzothiazole-6,7-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S.ClH/c8-4-1-2-5-7(6(4)9)11-3-10-5;/h1-3H,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCBOMFXADQNMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)N)SC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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